Isobenzofuran-1-carboxylic acid
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Overview
Description
5-(6)-carboxyfluorescein , is a heterocyclic compound with the chemical formula C42H24O14. Its structure features a benzofuran ring fused to a xanthene ring system.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for isobenzofuran-1-carboxylic acid. One notable method involves the construction of the benzofuran ring through a unique free radical cyclization cascade. This approach allows the synthesis of challenging polycyclic benzofuran derivatives. Another method employs proton quantum tunneling, resulting in high yields and fewer side reactions .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves the modification of existing xanthene or fluorescein derivatives to introduce the carboxylic acid group.
Chemical Reactions Analysis
Isobenzofuran-1-carboxylic acid can undergo various reactions:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction of the carboxylic acid group may yield alcohols or other reduced forms.
Substitution: Substituents can be introduced at various positions on the benzofuran ring. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).
Major products from these reactions include derivatives with altered solubility, fluorescence properties, or biological activities.
Scientific Research Applications
Isobenzofuran-1-carboxylic acid finds applications in various fields:
Chemistry: Used as a fluorescent probe in analytical chemistry and biochemistry.
Biology: Employed for cell labeling, tracking, and imaging due to its fluorescence properties.
Medicine: Investigated for drug delivery systems and targeted therapies.
Industry: Used in dye-based applications, such as fluorescent markers and indicators.
Mechanism of Action
The exact mechanism by which isobenzofuran-1-carboxylic acid exerts its effects depends on its specific application. its fluorescence properties make it valuable for visualizing biological processes and interactions.
Comparison with Similar Compounds
Isobenzofuran-1-carboxylic acid stands out due to its unique combination of benzofuran and xanthene moieties. Similar compounds include fluorescein, rhodamine, and other xanthene derivatives, but none precisely match its structure and properties.
Properties
Molecular Formula |
C9H6O3 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-benzofuran-1-carboxylic acid |
InChI |
InChI=1S/C9H6O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5H,(H,10,11) |
InChI Key |
IAXHJVPHUODTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)C(=O)O |
Origin of Product |
United States |
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